

Application Notes and Protocols for CRISPR Screening with a USP1 Inhibitor

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Compound of Interest

Compound Name: *Usp1-IN-9*

Cat. No.: *B15585137*

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Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). It is a key regulator of the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) through its removal of ubiquitin from key substrates such as FANCD2, FANCI, and PCNA.[1][2] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, cells become heavily reliant on other DNA repair pathways, including those regulated by USP1. This creates a synthetic lethal relationship, where inhibition of USP1 in HR-deficient cancer cells leads to cell death, while largely sparing healthy cells.[1][3][4]

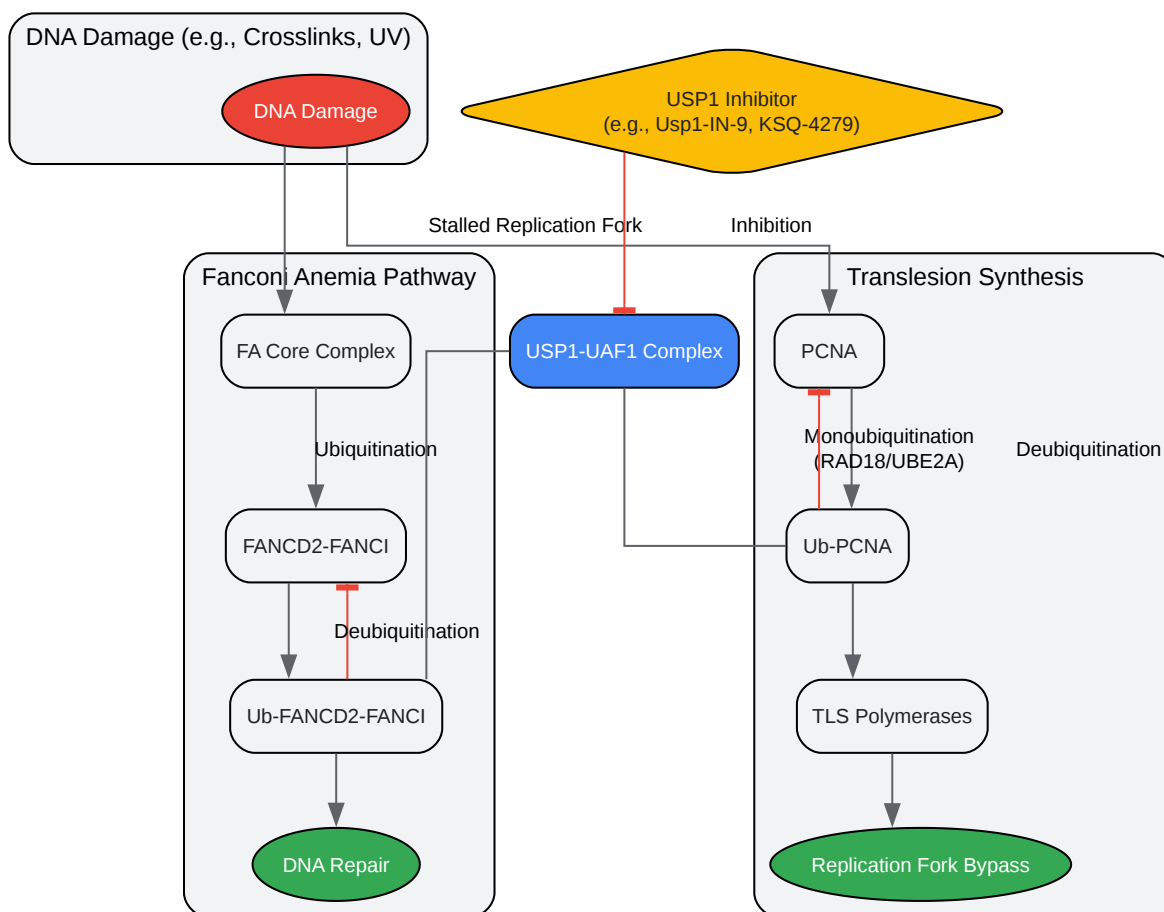
CRISPR-Cas9 based genetic screening is a powerful methodology to identify and validate novel drug targets and to elucidate mechanisms of drug sensitivity and resistance.[1][2] Combining a pooled CRISPR knockout screen with a small molecule inhibitor of USP1 allows for the systematic identification of genes that modulate the cellular response to USP1 inhibition. This approach can uncover the genetic determinants of sensitivity to USP1 inhibitors and identify potential combination therapies.

These application notes provide an overview of the USP1 signaling pathway and detailed protocols for conducting CRISPR-Cas9 knockout screens with a USP1 inhibitor to identify synthetic lethal interactions. While the specific compound "**Usp1-IN-9**" is not widely documented in publicly available literature, the protocols and data presented here are based on

studies using well-characterized and potent USP1 inhibitors such as KSQ-4279 and other preclinical compounds.[\[1\]](#)[\[5\]](#)

USP1 Signaling Pathway and Mechanism of Action of Inhibitors

USP1, in complex with its cofactor UAF1, regulates DNA repair by deubiquitinating key proteins.[\[6\]](#) USP1 inhibitors are small molecules that bind to a cryptic site on the USP1 enzyme, leading to allosteric inhibition of its deubiquitinase activity.[\[4\]](#) This results in the accumulation of ubiquitinated PCNA and FANCD2, leading to replication stress and, in HR-deficient cells, cell death.[\[1\]](#)[\[7\]](#)



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Caption: USP1 Signaling in DNA Damage Response.

Data Presentation

Table 1: Results from a Genome-Wide CRISPR-Cas9 Screen for Synthetic Lethality with a USP1 Inhibitor in BRCA1-mutant cells.[1]

Gene	Description	Log Fold Change (USP1i vs. DMSO)	p-value
RAD18	E3 ubiquitin-protein ligase RAD18	Positive	< 0.001
UBE2K	Ubiquitin-conjugating enzyme E2 K	Positive	< 0.001
PARP1	Poly(ADP-ribose) polymerase 1	Negative	< 0.01
XRCC1	X-ray repair cross complementing 1	Negative	< 0.01

Data is representative and compiled from published studies. Actual values may vary.

Table 2: In Vitro Activity of Representative USP1 Inhibitors. [1][8]

Inhibitor	Target	IC50 (nM)	Cell Line	Effect
I-138	USP1-UAF1	4.1	MDA-MB-436 (BRCA1 mutant)	Potent viability reduction
ML323	USP1-UAF1	569	MDA-MB-436 (BRCA1 mutant)	Moderate viability reduction
KSQ-4279	USP1	Kic = 6.9, Kiu = 2.3	Multiple BRCA mutant models	Robust and durable anti-tumor activity

Experimental Protocols

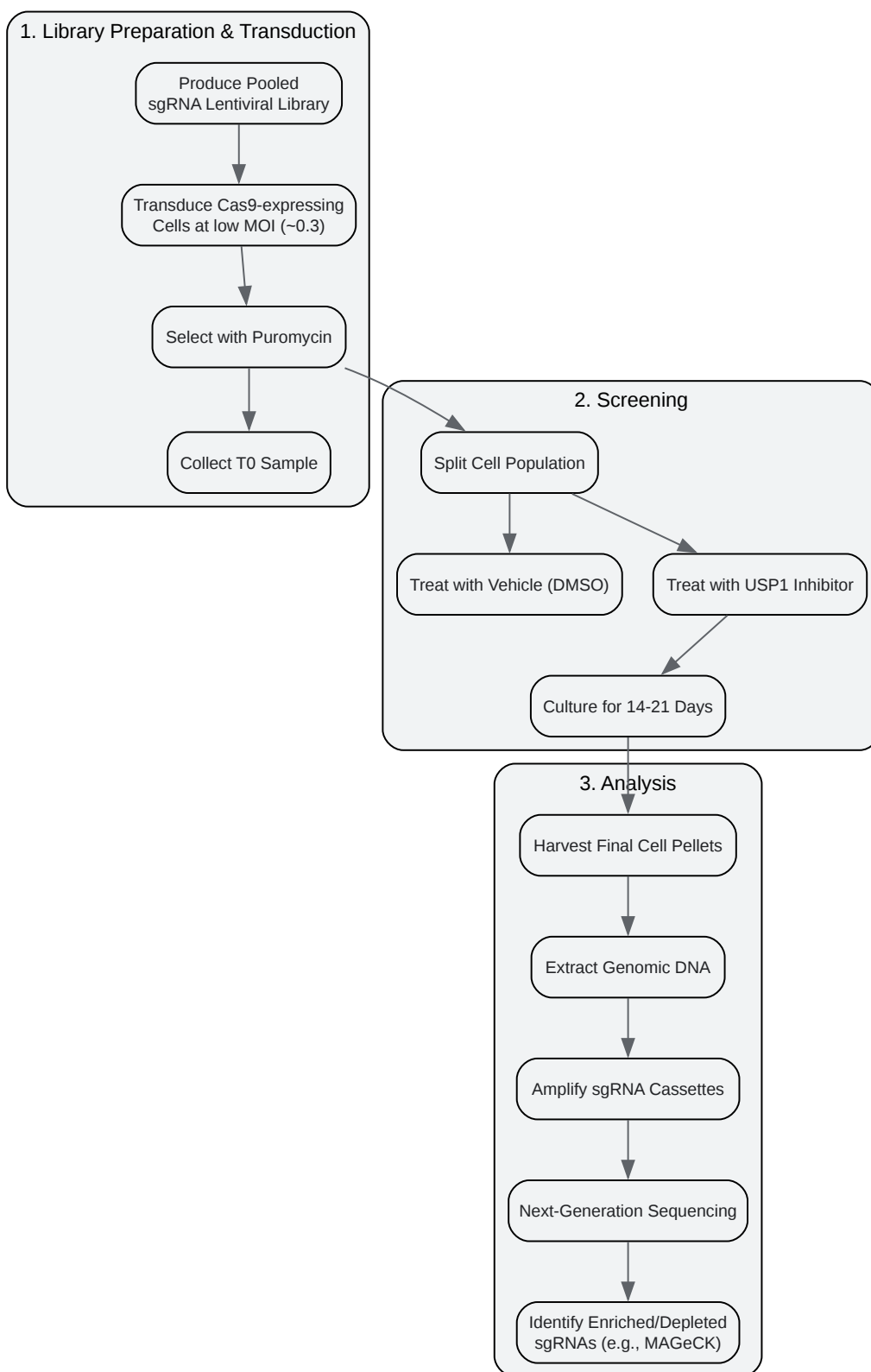
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Modulators of USP1 Inhibitor Sensitivity

This protocol outlines a negative selection (dropout) and positive selection (resistance) screen to identify genes that, when knocked out, either enhance or suppress the cytotoxic effects of a USP1 inhibitor.

Materials:

- Cas9-expressing cancer cell line (e.g., MDA-MB-436 for BRCA1-mutant context)
- Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent
- Polybrene
- Puromycin
- USP1 inhibitor (e.g., KSQ-4279) and vehicle control (e.g., DMSO)
- Genomic DNA extraction kit
- PCR reagents for sgRNA library amplification
- Next-generation sequencing platform and reagents

Workflow:



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